Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate
Description
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate is a complex organic compound with a unique structure It is characterized by the presence of a benzoate ester linked to a cyclohexenyl group through a butenylidene bridge
Properties
CAS No. |
84145-53-9 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
methyl 2-[[(E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-enylidene]amino]benzoate |
InChI |
InChI=1S/C22H29NO2/c1-16(12-13-19-17(2)9-8-14-22(19,3)4)15-23-20-11-7-6-10-18(20)21(24)25-5/h6-7,9-13,15-16,19H,8,14H2,1-5H3/b13-12+,23-15? |
InChI Key |
VDNUEGIWGWSOCU-HEOQEMOLSA-N |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(C)C=NC2=CC=CC=C2C(=O)OC)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(C)C=NC2=CC=CC=C2C(=O)OC)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate typically involves multiple steps. One common approach is the condensation reaction between a benzoic acid derivative and a cyclohexenyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Industrial methods may also incorporate purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, fragrances, or materials.
Mechanism of Action
The mechanism of action of Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Uniqueness
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a cyclohexenyl group through a butenylidene bridge sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Biological Activity
Methyl 2-((2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-butenylidene)amino)benzoate is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C22H29NO2
- Molecular Weight: 339.4712 g/mol
- CAS Number: 84145-53-9
The structural representation includes a benzoate moiety linked to an amino group and a cyclohexene derivative, suggesting potential interactions with biological systems.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds that share structural similarities with this compound. For instance, a study evaluated the antifungal efficacy of derivatives containing the 2,6,6-trimethyl-2-cyclohexene structure against various phytopathogenic fungi:
| Compound | Target Fungi | ED50 (µg/mL) |
|---|---|---|
| E isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-propyl ether | Rhizoctonia bataticola | 32.36 |
| Z isomer of 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl ether | Sclerotinia sclerotiorum | 21.39 |
| Z isomer (5% emulsion) | Pea disease suppression | 90-95% reduction |
These findings suggest that modifications to the cyclohexene structure can enhance antifungal activity against specific pathogens .
The antifungal activity observed in related compounds may be attributed to several mechanisms:
- Disruption of Cell Membrane Integrity: Compounds may interfere with the synthesis or integrity of fungal cell membranes.
- Inhibition of Enzymatic Pathways: Certain derivatives may inhibit enzymes critical for fungal growth and reproduction.
- Induction of Oxidative Stress: Some compounds can generate reactive oxygen species (ROS), leading to cellular damage in fungi.
Case Studies
A notable case study involved the application of a Z isomer of a related compound in greenhouse conditions. The study demonstrated significant suppression of disease development in pea plants infested with Sclerotinia sclerotiorum after treatment with a 5% aqueous emulsion over three weeks . This highlights the practical applications of these compounds in agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
